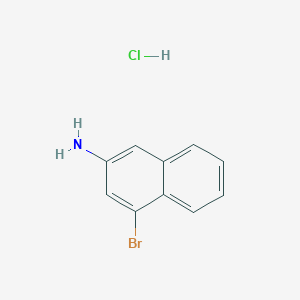
4-Bromonaphthalen-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromonaphthalen-2-amine is a chemical compound with the CAS Number: 74924-94-0. It has a molecular weight of 222.08 and its linear formula is C10H8BrN .
Molecular Structure Analysis
The linear structure formula of 4-Bromonaphthalen-2-amine is C10H8BrN . For a more detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.Chemical Reactions Analysis
Amines, including 4-Bromonaphthalen-2-amine, can undergo a variety of chemical reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
4-Bromonaphthalen-2-amine is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorescent Dyes
One notable application is in the synthesis of novel fluorescent dyes. For instance, Bardajee et al. (2008) described the synthesis of a series of novel naphthalimide dyes starting from 4-bromonaphthalic anhydride, a compound closely related to 4-Bromonaphthalen-2-amine hydrochloride. These dyes exhibit potential for energy transfer experiments and the synthesis of dye-labeled polymers, highlighting the utility of bromonaphthalene derivatives in developing functional fluorescent materials Bardajee, A. Y. Li, Jeffrey C. Haley, M. Winnik, 2008.
Photophysical Studies
Bissell and Silva (1991) explored the phosphorescence of bromonaphthalene derivatives in the context of pH-controlled sensors, utilizing cyclodextrins to enhance emission in some cases. This study demonstrates the potential of bromonaphthalene derivatives in developing photophysical sensors for environmental and biological applications Bissell, A. P. Silva, 1991.
Polymer Chemistry
In the realm of polymer chemistry, Schickedanz et al. (2017) utilized bromonaphthalene derivatives in synthesizing quadruply annulated borepins, showcasing a method that could be applied to the development of new materials with unique optical and electronic properties Schickedanz, Julian Radtke, M. Bolte, H. Lerner, M. Wagner, 2017.
Environmental Science
Evans and Dellinger (2003) studied the high-temperature pyrolysis of brominated hydrocarbons, including derivatives of bromonaphthalene, to understand the formation mechanisms of brominated dioxins, which are of significant concern in environmental science Evans, B. Dellinger, 2003.
Biosensors and Bioapplications
Shang et al. (2016) developed a simple colorimetric sensor based on 2-bromonaphthalene-1,4-dione for the detection of cysteine in water solutions and biological samples, illustrating the application of bromonaphthalene derivatives in creating sensitive and selective biosensors Shang, Jie Yu, Xiaofang Wei, Xin Li, Yaqian Feng, Xiufang Xu, 2016.
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
It’s known that the compound has inhibitory effects on several cytochrome p450 enzymes, includingCYP1A2 , CYP2C19 , and CYP2C9 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Biochemical Pathways
The biochemical pathways affected by 4-Bromonaphthalen-2-amine hydrochloride are likely related to the metabolism of various drugs and lipids, given the roles of the cytochrome P450 enzymes it targets . The downstream effects of these changes would depend on the specific metabolic processes involved.
Pharmacokinetics
The pharmacokinetic properties of 4-Bromonaphthalen-2-amine hydrochloride include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Bromonaphthalen-2-amine hydrochloride’s action would be expected to involve alterations in the metabolic processes regulated by the cytochrome P450 enzymes it targets . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromonaphthalen-2-amine hydrochloride. For instance, factors affecting the compound’s solubility could impact its absorption and distribution . Additionally, the compound’s stability may be affected by storage conditions, such as temperature and exposure to light .
Eigenschaften
IUPAC Name |
4-bromonaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-10-6-8(12)5-7-3-1-2-4-9(7)10;/h1-6H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVUGDJNKRYXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonaphthalen-2-amine hydrochloride | |
CAS RN |
90766-35-1 |
Source


|
| Record name | 4-bromonaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2744153.png)
![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)
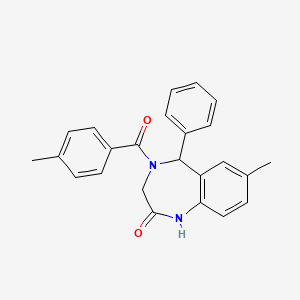
![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)


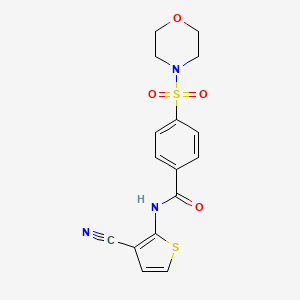

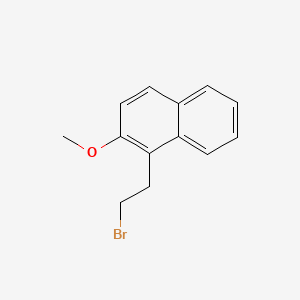
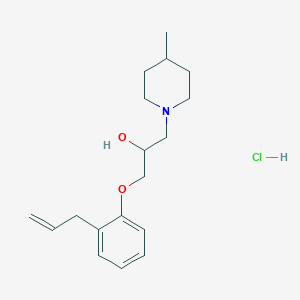
![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)

![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)